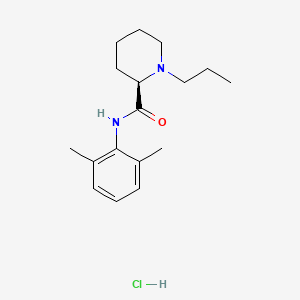

Ropivacainhydrochlorid, (R)-

Übersicht

Beschreibung

Ropivacaine is a long-acting amide local anesthetic agent first produced as a pure enantiomer, known for its reversible inhibition of sodium ion influx in nerve fibers. It is characterized by a lesser lipophilicity compared to bupivacaine, resulting in a reduced likelihood of penetrating large myelinated motor fibers, thereby offering a relatively reduced motor blockade. This property makes ropivacaine preferable in scenarios where motor blockade is undesirable. Its reduced lipophilicity is also associated with a decreased potential for central nervous system toxicity and cardiotoxicity, making it a safer alternative in certain clinical scenarios (Kuthiala & Chaudhary, 2011).

Synthesis Analysis

Ropivacaine is synthesized as a pure S-enantiomer, a process that distinguishes it from bupivacaine, which is marketed as a racemic mixture. This stereoselective synthesis aims to take advantage of the cardiac sodium channel stereoselectivity, reducing the cardiotoxic potential inherent in racemic mixtures and enhancing its safety profile. The synthesis process leverages membrane separation techniques to yield the S-monomer exclusively (de Jong, 1995).

Molecular Structure Analysis

Ropivacaine's molecular structure, being an S-enantiomer, is pivotal in its pharmacodynamic properties, contributing to its reduced cardiotoxicity and CNS toxicity compared to bupivacaine. The molecular configuration allows for a greater differential block between sensory and motor neurons, which is clinically beneficial in reducing motor impairment while maintaining adequate analgesia (Schug & Ritchie, 1998).

Chemical Reactions and Properties

Chemically, ropivacaine exhibits a high pKa and relatively low lipid solubility, factors that influence its pharmacokinetics and pharmacodynamics. These properties contribute to its long-acting nature, providing sustained analgesia with a lower risk of systemic toxicity. Its interactions with other local anesthetics and drugs used in surgical settings have been studied, indicating that it can safely be combined with a variety of agents without significant loss of efficacy or increased toxicity (Kharitonov, 2014).

Physical Properties Analysis

Ropivacaine's physical properties, such as its high pKa and low lipid solubility, influence its onset and duration of action. These properties are crucial for its effectiveness as a local anesthetic, providing a rapid onset of action and prolonged analgesic effect, which is particularly advantageous in postoperative pain management and regional anesthesia techniques (Leone et al., 2008).

Chemical Properties Analysis

The chemical properties of ropivacaine, including its stereochemistry, contribute to its pharmacological profile. Its S(-) isomer form is less lipid-soluble than bupivacaine, leading to a lower potency for nerve blockade but also a reduced potential for toxicity. This balance between efficacy and safety makes ropivacaine a preferred local anesthetic in various clinical settings, offering effective analgesia with a better safety margin (Markham & Faulds, 1996).

Wissenschaftliche Forschungsanwendungen

Lokalanästhetikum in der Hals-Nasen-Ohren-Heilkunde

Ropivacain ist ein vielseitiges Lokalanästhetikum, das in der Hals-Nasen-Ohren-Heilkunde eingesetzt wird {svg_1}. Es hat eine signifikante vasokonstriktive Eigenschaft, eine lange Wirkdauer und die geringsten Komplikationen des zentralen Nervensystems (ZNS) und des Herzens aufgrund seiner reinen (S)-Enantiomer-Eigenschaft {svg_2}. Es wird seit 2010 routinemäßig in HNO-Verfahren eingesetzt {svg_3}.

Hemmung der Brustkrebsstammzelleigenschaften

Es wurde festgestellt, dass Ropivacain die stammzellähnlichen Eigenschaften von Brustkrebszellen sowohl in vitro als auch in vivo deutlich unterdrückt {svg_4}. Es hemmt die GGT1-Expression, indem es direkt mit der katalytischen Domäne von AKT1 interagiert, um dessen Kinaseaktivität zu beeinträchtigen, was zu einer Inaktivierung von NF-κB führt {svg_5}. Dieser Befund deutet auf den potenziellen klinischen Wert von Ropivacain bei der Behandlung von Brustkrebs hin {svg_6}.

Chirurgische Anästhesie

Ropivacain wurde als Lokalanästhetikum für die chirurgische Anästhesie untersucht {svg_7}. Der Beginn, die Tiefe und die Dauer der sensorischen Blockade sind wichtige Faktoren bei seiner Anwendung {svg_8}.

Akutes Schmerzmanagement

Ropivacain wird auch zur Behandlung akuter Schmerzen eingesetzt {svg_9}. Seine lang anhaltende Wirkung und die geringsten Komplikationen des ZNS und des Herzens machen es zu einer bevorzugten Wahl für diese Anwendung {svg_10}.

Verlängerte Analgesie

Durch die Verwendung von Zusatzstoffen kann die Dauer der Analgesie mit Ropivacain verlängert werden {svg_11}. Dies macht es zu einem wertvollen Instrument bei der Behandlung von postoperativen und chronischen Schmerzen {svg_12}.

Vasoconstriction

Ropivacain hat eine signifikante vasokonstriktive Eigenschaft {svg_13}. Dies macht es nützlich bei Verfahren, bei denen die Minimierung von Blutungen wichtig ist {svg_14}.

Wirkmechanismus

Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .

Target of Action

Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Mode of Action

Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .

Biochemical Pathways

Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .

Pharmacokinetics

Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .

Action Environment

Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .

Eigenschaften

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150174 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112773-90-7 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)